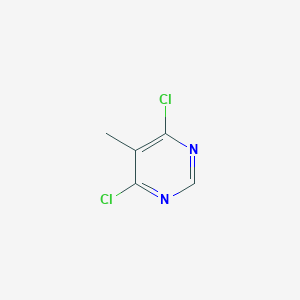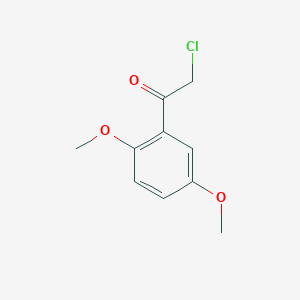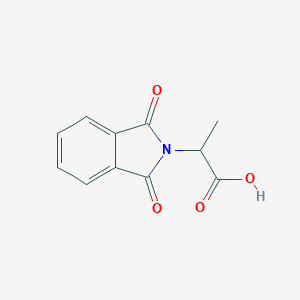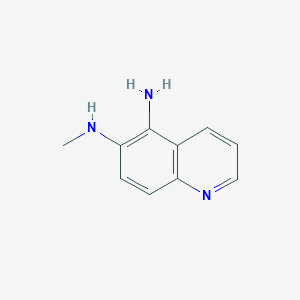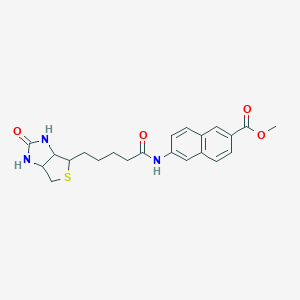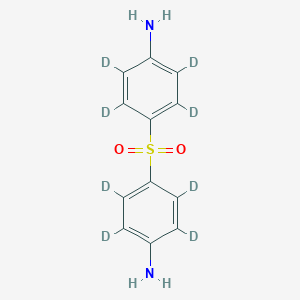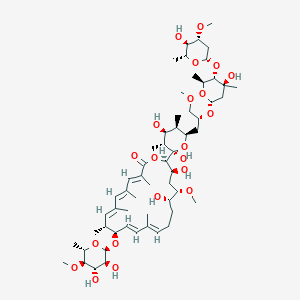
Isoapoptolidin
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoapoptolidin involves the isomerization of apoptolidin upon treatment with methanolic triethylamine, resulting in a mixture of isoapoptolidin and apoptolidin at a 1.4:1 equilibrium. Key strategies for the total synthesis of apoptolidin, and by extension isoapoptolidin, include dithiane coupling reaction, Stille coupling reaction, and Yamaguchi macrolactonization, along with glycosidation reactions to attach carbohydrate units to the molecule (Pennington et al., 2002) (Nicolaou et al., 2003).
Molecular Structure Analysis
The molecular structure of isoapoptolidin has been characterized, detailing a ring-expanded structure compared to its parent compound, apoptolidin. The solution conformation of isoapoptolidin and its rate of isomerization under biologically relevant conditions have been studied, offering insights into its stability and reactivity (Wender et al., 2002).
Chemical Reactions and Properties
Isoapoptolidin exhibits a reduced ability to inhibit mitochondrial F0F1-ATPase compared to apoptolidin, highlighting a significant difference in its biological activity. This reduced potency has been quantified as over 10-fold less than that of its parent compound, suggesting different potential applications and interactions with biological systems (Wender et al., 2002).
Physical Properties Analysis
While specific studies directly addressing the physical properties of isoapoptolidin are limited, the general methodologies applied in the synthesis and structural characterization indirectly provide insights into its physical attributes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) used in these studies are essential for understanding the compound's physical behavior and stability.
Chemical Properties Analysis
The chemical properties of isoapoptolidin, such as its reactivity and stability, are closely linked to its unique molecular structure. Its ability to undergo isomerization and the presence of multiple hydroxyl groups allow for selective functionalization, which has been explored to investigate the structural basis of its activity and selectivity (Wender et al., 2003).
Aplicaciones Científicas De Investigación
Summary of Application
Isoapoptolidin, a derivative of apoptolidin, has been studied for its potential applications in cancer research . It was discovered during the total synthesis of apoptolidinone, a compound known for its selective cytotoxicity against cells transformed by the adenovirus E1A oncogene .
Methods of Application
The compound is isolated from the bacteria Nocardiopsis sp. and is found to isomerize to isoapoptolidin at physiological pH and temperature . The research involves synthesizing the 20-deoxy analogue of apoptolidinone to eliminate acyl-migration without adversely affecting the structural conformation .
Pharmaceutical and Nutraceutical Applications
Summary of Application
Isoapoptolidin can be isolated from Nocardiopsis sp. fermentation extracts and selectively deglycosylated for potential applications in pharmaceuticals and nutraceuticals .
Results or Outcomes
The outcomes of this application are not specified in the available resources .
Safety And Hazards
The safety data sheet for isoapoptolidin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-PVLPSINKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@H]([C@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)O)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoapoptolidin | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



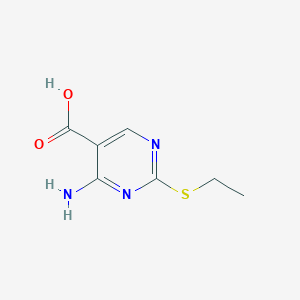
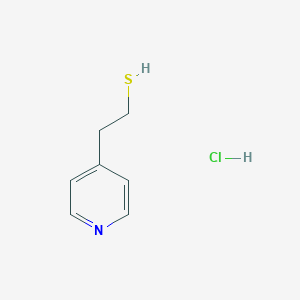
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
